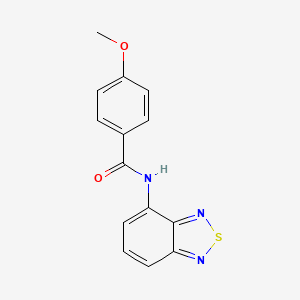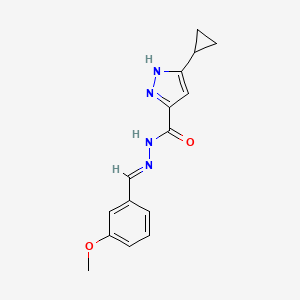![molecular formula C19H20N6O2 B5522073 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide and related compounds typically involves multi-step chemical reactions. For instance, the design, synthesis, and biological evaluation of related compounds demonstrate the complexity and targeted approach in synthesizing such molecules (Zhou et al., 2008). A variety of starting materials, including morpholine, piperazine, and pyrazole derivatives, have been utilized in these synthetic pathways, highlighting the versatility in approaches to crafting these molecules (Ho & Suen, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide detailed insights into the molecular conformation, electron distribution, and potential reactive sites within the molecule, crucial for understanding its chemical behavior and interaction with biological targets (Kuznetsov et al., 2007).
Chemical Reactions and Properties
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide and its analogs participate in a range of chemical reactions, reflecting their reactive functional groups. These reactions include cyclization, acylation, and nucleophilic substitution, enabling the synthesis of diverse derivatives with varied biological activities. The chemical properties of these compounds, such as reactivity towards specific reagents or conditions, are influenced by their molecular structure, particularly the electronic effects of substituents on the pyrimidine and pyrazole rings (Karimian et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are critical for their handling and potential application in various fields. These properties are determined through empirical studies and are essential for developing appropriate storage, handling, and formulation strategies for these compounds (Zhou et al., 2021).
Chemical Properties Analysis
The chemical properties, such as pKa, logP, and reactivity under different conditions, are pivotal in predicting the behavior of these compounds in biological systems and their interactions with other molecules. Such properties are often assessed through computational chemistry methods, including density functional theory (DFT) calculations, to predict the molecule's behavior in various environments (Zhou et al., 2021).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-{[6-(4-Morpholinyl)-4-Pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide is utilized in the synthesis of novel heterocyclic compounds. These compounds include a range of pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and other derivatives. Such heterocyclic compounds have diverse applications in pharmaceuticals and materials science (Ho & Suen, 2013).
Histone Deacetylase Inhibition
In the field of oncology, derivatives of this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent inhibitors of histone deacetylases (HDACs). These inhibitors selectively target HDACs and show promise in cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Anti-inflammatory and Analgesic Agents
Some derivatives of this compound have been developed as anti-inflammatory and analgesic agents. They have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit significant analgesic and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
GPR39 Agonists
Some kinase inhibitors structurally related to this compound have been identified as novel agonists of the GPR39 receptor. These findings expand the potential therapeutic applications of such compounds, including in the treatment of metabolic disorders (Sato et al., 2016).
Parkinson's Disease Imaging
Derivatives of this chemical have been used in synthesizing potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. Such advancements aid in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Antitumor Activity
Certain derivatives have shown significant antitumor activity, particularly against human breast, CNS, and colon cancer cell lines, highlighting their potential as novel anti-cancer agents (Jurd, 1996).
Anti-Fatigue Effects
Benzamide derivatives of this compound have been synthesized and evaluated for their anti-fatigue effects, demonstrating enhanced swimming capacity in mice. This suggests potential applications in managing fatigue-related conditions (Wu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives related to this compound have been studied as corrosion inhibitors for steel in acidic environments, offering applications in materials science and engineering (Yadav et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological macromolecules, such as proteins or nucleic acids. For example, the pyrimidine ring could potentially intercalate into DNA, while the morpholine ring could interact with proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(15-3-1-4-17(11-15)25-6-2-5-23-25)20-13-16-12-18(22-14-21-16)24-7-9-27-10-8-24/h1-6,11-12,14H,7-10,13H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUPCXTDKRYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)


![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)